3-Methyl-2-butenal
3-Methyl-2-butenal
3-Methylcrotonaldehyde is an α, β-unsaturated aldehyde. Electrochemical dimerization of 3-methylcrotonaldehyde was reported. The hydrogenation of 3-methylcrotonaldehyde over Ru, Pt and Rh was investigated.
3-Methyl-2-butenal, also known as senecialdehyde or 3, 3-dimethylacrolein, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-Methyl-2-butenal exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 3-Methyl-2-butenal has been primarily detected in feces. 3-Methyl-2-butenal can be biosynthesized from 3-methylbut-2-enoic acid. 3-Methyl-2-butenal is a sweet, almond, and brown tasting compound that can be found in a number of food items such as other bread, sugar apple, pepper (c. annuum), and green vegetables. This makes 3-methyl-2-butenal a potential biomarker for the consumption of these food products.
3-methylbut-2-enal is an enal consisting of but-2-ene with a methyl substituent at position 3 and an oxo group at position 1. It has a role as a metabolite. It derives from a 3-methylbut-2-enoic acid.
3-Methyl-2-butenal, also known as senecialdehyde or 3, 3-dimethylacrolein, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-Methyl-2-butenal exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 3-Methyl-2-butenal has been primarily detected in feces. 3-Methyl-2-butenal can be biosynthesized from 3-methylbut-2-enoic acid. 3-Methyl-2-butenal is a sweet, almond, and brown tasting compound that can be found in a number of food items such as other bread, sugar apple, pepper (c. annuum), and green vegetables. This makes 3-methyl-2-butenal a potential biomarker for the consumption of these food products.
3-methylbut-2-enal is an enal consisting of but-2-ene with a methyl substituent at position 3 and an oxo group at position 1. It has a role as a metabolite. It derives from a 3-methylbut-2-enoic acid.
Brand Name:
Vulcanchem
CAS No.:
107-86-8
VCID:
VC20877930
InChI:
InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
SMILES:
CC(=CC=O)C
Molecular Formula:
C5H8O
(H3C)2C=CHCHO
C5H8O
(H3C)2C=CHCHO
C5H8O
Molecular Weight:
84.12 g/mol
3-Methyl-2-butenal
CAS No.: 107-86-8
Cat. No.: VC20877930
Molecular Formula: C5H8O
(H3C)2C=CHCHO
C5H8O
Molecular Weight: 84.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Methylcrotonaldehyde is an α, β-unsaturated aldehyde. Electrochemical dimerization of 3-methylcrotonaldehyde was reported. The hydrogenation of 3-methylcrotonaldehyde over Ru, Pt and Rh was investigated. 3-Methyl-2-butenal, also known as senecialdehyde or 3, 3-dimethylacrolein, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 3-Methyl-2-butenal exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 3-Methyl-2-butenal has been primarily detected in feces. 3-Methyl-2-butenal can be biosynthesized from 3-methylbut-2-enoic acid. 3-Methyl-2-butenal is a sweet, almond, and brown tasting compound that can be found in a number of food items such as other bread, sugar apple, pepper (c. annuum), and green vegetables. This makes 3-methyl-2-butenal a potential biomarker for the consumption of these food products. 3-methylbut-2-enal is an enal consisting of but-2-ene with a methyl substituent at position 3 and an oxo group at position 1. It has a role as a metabolite. It derives from a 3-methylbut-2-enoic acid. |
|---|---|
| CAS No. | 107-86-8 |
| Molecular Formula | C5H8O (H3C)2C=CHCHO C5H8O |
| Molecular Weight | 84.12 g/mol |
| IUPAC Name | 3-methylbut-2-enal |
| Standard InChI | InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3 |
| Standard InChI Key | SEPQTYODOKLVSB-UHFFFAOYSA-N |
| SMILES | CC(=CC=O)C |
| Canonical SMILES | CC(=CC=O)C |
| Boiling Point | 134.0 °C 134°C 136 °C |
| Flash Point | 37 °C |
| Melting Point | -20 °C |
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